molecular formula C14H20O3 B13836745 3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)

3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)

Cat. No.: B13836745
M. Wt: 236.31 g/mol
InChI Key: OOIBFPKQHULHSQ-WHCAJBEMSA-N
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Description

3-Hydroxy-1-methacryloyloxyadamantane is a chemical compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . . This compound is notable for its unique adamantane structure, which imparts significant stability and rigidity, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methacryloyloxyadamantane typically involves the esterification of methacrylic acid with 3-hydroxy-1-adamantanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of 3-hydroxy-1-methacryloyloxyadamantane follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methacryloyloxyadamantane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methacrylate group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-oxo-1-methacryloyloxyadamantane.

    Reduction: 3-hydroxy-1-adamantyl methanol.

    Substitution: Various substituted adamantyl methacrylates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methacryloyloxyadamantane involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts by encapsulating the drug molecules and releasing them in a controlled manner. In polymer synthesis, it forms cross-linked networks that enhance the material’s properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyadamantan-1-yl methacrylate
  • Methacrylic acid 3-hydroxy-1-adamantyl ester

Uniqueness

3-Hydroxy-1-methacryloyloxyadamantane is unique due to its adamantane structure, which provides exceptional stability and rigidity. This makes it more suitable for applications requiring high thermal and mechanical stability compared to other similar compounds .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

[(5S,7R)-3-hydroxy-1-adamantyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3/t10-,11+,13?,14?

InChI Key

OOIBFPKQHULHSQ-WHCAJBEMSA-N

Isomeric SMILES

CC(=C)C(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

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